Cas no 887590-06-9 (N-(2-methylpropyl)-4-(trifluoromethyl)aniline)
N-(2-methylpropyl)-4-(trifluoromethyl)aniline Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,N-(2-methylpropyl)-4-(trifluoromethyl)-
- Isobutyl-(4-trifluoromethyl-phenyl)-amine
- N-(2-methylpropyl)-4-(trifluoromethyl)aniline
- CS-0242262
- 887590-06-9
- N-Isobutyl-4-(trifluoromethyl)aniline
- DTXSID70621281
- NEHYRLFQIRBVDF-UHFFFAOYSA-N
- EN300-246602
- Z334915284
- AKOS009177873
- SB79298
-
- MDL: MFCD07786987
- Inchi: 1S/C11H14F3N/c1-8(2)7-15-10-5-3-9(4-6-10)11(12,13)14/h3-6,8,15H,7H2,1-2H3
- InChI Key: NEHYRLFQIRBVDF-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)NCC(C)C)(F)F
Computed Properties
- Exact Mass: 217.10783394g/mol
- Monoisotopic Mass: 217.10783394g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.1
N-(2-methylpropyl)-4-(trifluoromethyl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M103560-25mg |
N-(2-methylpropyl)-4-(trifluoromethyl)aniline |
887590-06-9 | 25mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M103560-50mg |
N-(2-methylpropyl)-4-(trifluoromethyl)aniline |
887590-06-9 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M103560-250mg |
N-(2-methylpropyl)-4-(trifluoromethyl)aniline |
887590-06-9 | 250mg |
$ 340.00 | 2022-06-04 | ||
| Enamine | EN300-246602-0.05g |
N-(2-methylpropyl)-4-(trifluoromethyl)aniline |
887590-06-9 | 95% | 0.05g |
$76.0 | 2024-06-19 | |
| Enamine | EN300-246602-0.1g |
N-(2-methylpropyl)-4-(trifluoromethyl)aniline |
887590-06-9 | 95% | 0.1g |
$113.0 | 2024-06-19 | |
| Enamine | EN300-246602-0.25g |
N-(2-methylpropyl)-4-(trifluoromethyl)aniline |
887590-06-9 | 95% | 0.25g |
$162.0 | 2024-06-19 | |
| Enamine | EN300-246602-0.5g |
N-(2-methylpropyl)-4-(trifluoromethyl)aniline |
887590-06-9 | 95% | 0.5g |
$310.0 | 2024-06-19 | |
| Enamine | EN300-246602-1.0g |
N-(2-methylpropyl)-4-(trifluoromethyl)aniline |
887590-06-9 | 95% | 1.0g |
$414.0 | 2024-06-19 | |
| Enamine | EN300-246602-2.5g |
N-(2-methylpropyl)-4-(trifluoromethyl)aniline |
887590-06-9 | 95% | 2.5g |
$810.0 | 2024-06-19 | |
| Enamine | EN300-246602-5.0g |
N-(2-methylpropyl)-4-(trifluoromethyl)aniline |
887590-06-9 | 95% | 5.0g |
$1199.0 | 2024-06-19 |
N-(2-methylpropyl)-4-(trifluoromethyl)aniline Related Literature
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on N-(2-methylpropyl)-4-(trifluoromethyl)aniline
Comprehensive Overview of N-(2-methylpropyl)-4-(trifluoromethyl)aniline (CAS No. 887590-06-9)
N-(2-methylpropyl)-4-(trifluoromethyl)aniline, with the CAS number 887590-06-9, is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This compound features a unique molecular structure, combining an aniline core with a trifluoromethyl group and a 2-methylpropyl substituent. Such structural attributes make it a valuable intermediate in the synthesis of more complex molecules, particularly those requiring enhanced stability and bioavailability.
In recent years, the demand for fluorinated compounds like N-(2-methylpropyl)-4-(trifluoromethyl)aniline has surged due to their exceptional properties, such as increased lipophilicity and metabolic stability. These characteristics are highly sought after in the development of new-generation pharmaceuticals and crop protection agents. Researchers and industry professionals frequently search for terms like "fluorinated aniline derivatives", "trifluoromethylated compounds", and "CAS 887590-06-9 applications" to explore its potential uses further.
The synthesis of N-(2-methylpropyl)-4-(trifluoromethyl)aniline typically involves multi-step organic reactions, including amination and fluorination processes. Advanced techniques such as microwave-assisted synthesis and catalyzed cross-coupling reactions have been employed to improve yield and purity. This aligns with the growing trend of green chemistry, where minimizing waste and optimizing energy efficiency are paramount. Searches related to "sustainable synthesis of fluorinated compounds" and "eco-friendly aniline derivatives" reflect this shift in focus.
One of the most compelling applications of N-(2-methylpropyl)-4-(trifluoromethyl)aniline lies in its role as a building block for drug discovery. The trifluoromethyl group is known to enhance the binding affinity of molecules to biological targets, making it a critical component in medicinal chemistry. Recent studies have highlighted its utility in designing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, which are pivotal in treating diseases like cancer and neurological disorders. Keywords such as "trifluoromethyl in drug design" and "aniline derivatives in medicine" are frequently queried by researchers.
Beyond pharmaceuticals, N-(2-methylpropyl)-4-(trifluoromethyl)aniline finds applications in advanced materials. Its incorporation into polymers and coatings can impart desirable properties such as chemical resistance and thermal stability. This has led to increased interest in queries like "fluorinated anilines in material science" and "CAS 887590-06-9 in polymers". The compound's versatility underscores its importance in both industrial and academic settings.
Quality control and analytical characterization of N-(2-methylpropyl)-4-(trifluoromethyl)aniline are critical to ensuring its efficacy in various applications. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed. These methods align with the broader industry trend toward precision chemistry, where accurate quantification and purity assessment are essential. Searches for "analytical methods for fluorinated compounds" and "HPLC analysis of aniline derivatives" are indicative of this focus.
In conclusion, N-(2-methylpropyl)-4-(trifluoromethyl)aniline (CAS No. 887590-06-9) is a multifaceted compound with significant applications across diverse scientific disciplines. Its unique structural features and functional groups make it a cornerstone in modern chemical research and industrial innovation. As the scientific community continues to explore its potential, keywords like "aniline derivative synthesis", "trifluoromethyl applications", and "CAS 887590-06-9 uses" will remain pivotal in driving research and development efforts.
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